1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide
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Overview
Description
1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Dicarboxamide Formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
1-N-(2,6-dimethylphenyl)pyrrolidine-1,2-dicarboxamide: Lacks the methoxymethyl group.
2-(Methoxymethyl)pyrrolidine-1,2-dicarboxamide: Lacks the dimethylphenyl group.
1-N-(2,6-dimethylphenyl)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxamide: Has a hydroxymethyl group instead of methoxymethyl.
Uniqueness
1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of both the dimethylphenyl and methoxymethyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-N-(2,6-dimethylphenyl)-2-(methoxymethyl)pyrrolidine-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-6-4-7-12(2)13(11)18-15(21)19-9-5-8-16(19,10-22-3)14(17)20/h4,6-7H,5,8-10H2,1-3H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZLWHJCGYWGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC2(COC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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